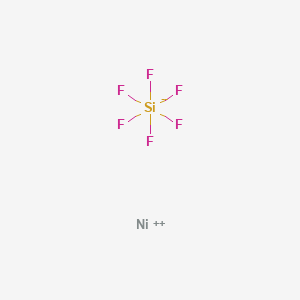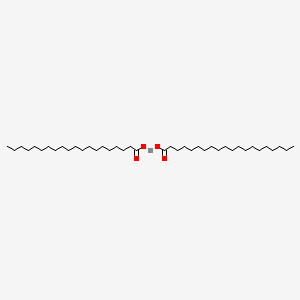
Nickel hexafluorosilicate
Overview
Description
Nickel hexafluorosilicate, also known as Nickel(II) hexafluorosilicate, is an inorganic compound with the chemical formula NiSiF₆. It is commonly found in its hexahydrate form, NiSiF₆·6H₂O. This compound is known for its high purity and is often used in various industrial and scientific applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Nickel hexafluorosilicate can be synthesized through the reaction of nickel nitrate with ammonium hexafluorosilicate in an aqueous solution. The reaction is typically carried out at room temperature and involves the following steps:
- Dissolve nickel nitrate and ammonium hexafluorosilicate in deionized water.
- Stir the solution for 24 hours at room temperature.
- Filter the resulting solution to obtain the desired product, which is then air-dried and heated at 100°C for 24 hours to yield this compound .
Industrial Production Methods
In industrial settings, this compound is produced by reacting nickel salts with hexafluorosilicic acid. The process involves:
- Mixing nickel sulfate or nickel chloride with hexafluorosilicic acid.
- The reaction mixture is then heated to facilitate the formation of this compound.
- The product is filtered, washed, and dried to obtain the final compound .
Chemical Reactions Analysis
Nickel hexafluorosilicate undergoes various chemical reactions, including:
Oxidation: It can be oxidized in the presence of strong oxidizing agents, leading to the formation of nickel oxide and silicon tetrafluoride.
Reduction: Reduction reactions can occur with reducing agents such as hydrogen gas, resulting in the formation of elemental nickel and silicon tetrafluoride.
Common reagents used in these reactions include hydrogen gas, strong oxidizing agents, and various metal salts. The major products formed from these reactions are nickel oxide, elemental nickel, and silicon tetrafluoride .
Scientific Research Applications
Nickel hexafluorosilicate has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other nickel-containing compounds and as a catalyst in various chemical reactions.
Biology: this compound is used in studies related to enzyme inhibition and protein interactions due to its ability to interact with biological molecules.
Medicine: Research is being conducted on its potential use in medical imaging and as a therapeutic agent for certain diseases.
Industry: It is used in the production of specialty glasses, ceramics, and as a component in electroplating solutions
Mechanism of Action
The mechanism of action of Nickel hexafluorosilicate involves its interaction with various molecular targets and pathways. In biological systems, it can bind to proteins and enzymes, inhibiting their activity. This interaction is primarily due to the presence of nickel ions, which can form coordination complexes with amino acid residues in proteins. In industrial applications, its mechanism of action is related to its ability to act as a catalyst, facilitating various chemical reactions by providing an active surface for reactants to interact .
Comparison with Similar Compounds
Nickel hexafluorosilicate can be compared with other similar compounds such as:
- Cobalt hexafluorosilicate
- Copper hexafluorosilicate
- Zinc hexafluorosilicate
These compounds share similar chemical structures and properties but differ in their specific applications and reactivity. For example, Cobalt hexafluorosilicate is often used in the production of cobalt-based catalysts, while Copper hexafluorosilicate is used in electroplating and as a fungicide. Zinc hexafluorosilicate is used in the production of specialty glasses and ceramics .
This compound is unique due to its high stability and specific reactivity with biological molecules, making it particularly useful in biochemical research and industrial applications .
Properties
IUPAC Name |
hexafluorosilicon(2-);nickel(2+) | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/F6Si.Ni/c1-7(2,3,4,5)6;/q-2;+2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTEGYNSFDBDJNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
F[Si-2](F)(F)(F)(F)F.[Ni+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F6NiSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30885327 | |
| Record name | Silicate(2-), hexafluoro-, nickel(2+) (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30885327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.769 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26043-11-8 | |
| Record name | Silicate(2-), hexafluoro-, nickel(2+) (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26043-11-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silicate(2-), hexafluoro-, nickel(2+) (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silicate(2-), hexafluoro-, nickel(2+) (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30885327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nickel hexafluorosilicate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.103 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzyl 4-(aminomethyl)bicyclo[2.2.2]octan-1-ylmethylcarbamate](/img/structure/B3031263.png)







![Bis[4-(trifluoromethyl)phenyl]methanol](/img/structure/B3031280.png)




